

# Application Notes and Protocols: In Vivo Microdialysis with Loxapine Administration

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## Compound of Interest

Compound Name: Loxapine Hydrochloride

Cat. No.: B1207795

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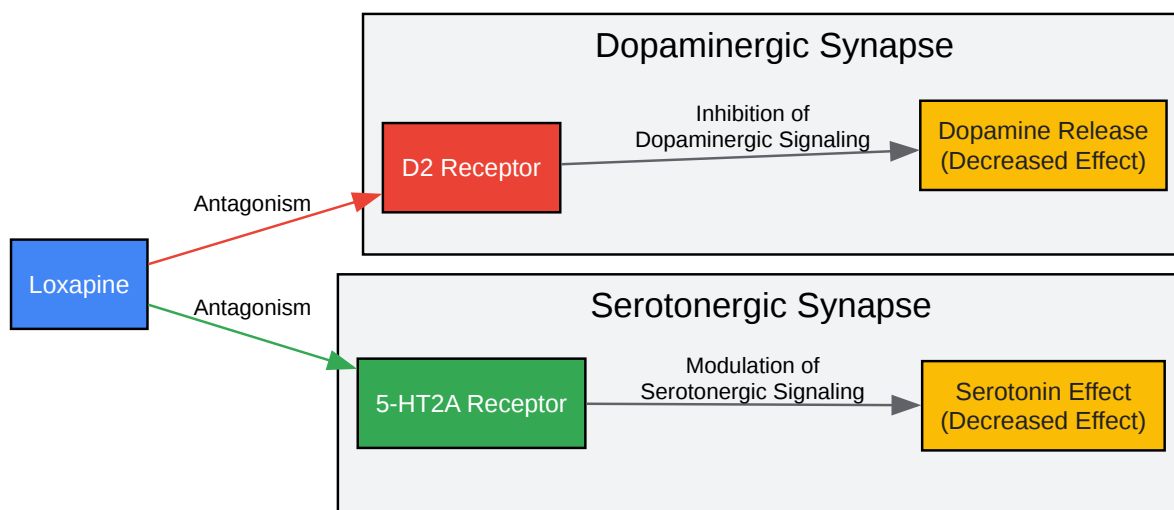
## Introduction

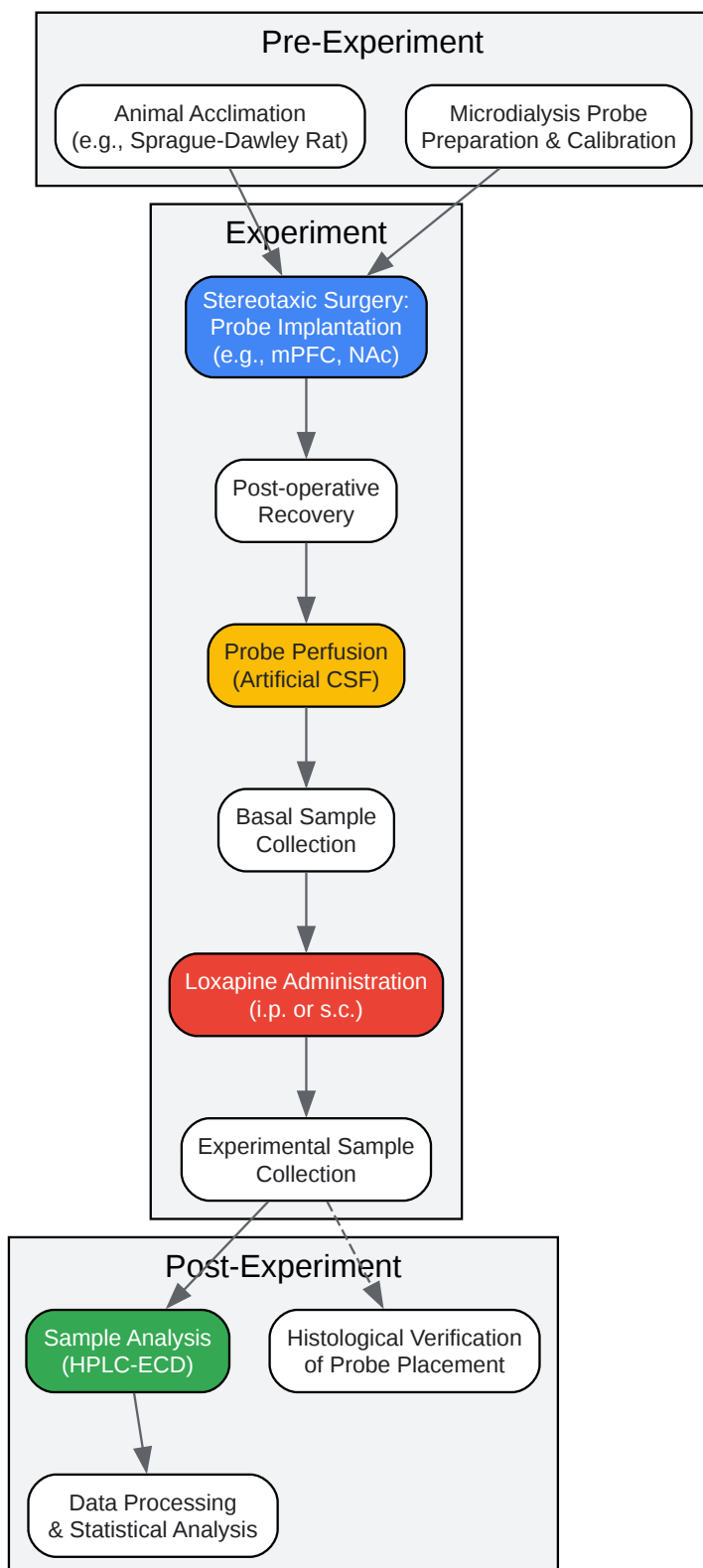
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] In vivo microdialysis is a powerful technique for studying the pharmacodynamic effects of antipsychotics like loxapine in the brain of freely moving animals. This technique allows for the continuous sampling of the extracellular fluid in specific brain regions, providing real-time information on how drug administration alters neurotransmitter levels. These application notes provide a detailed protocol for conducting in vivo microdialysis studies with loxapine in a rodent model, focusing on its effects on dopamine and serotonin systems.

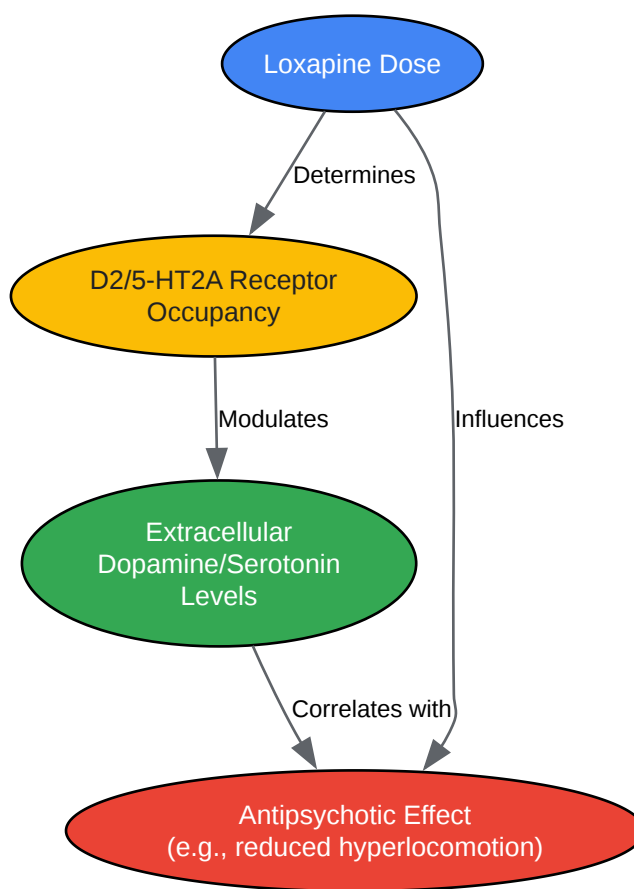
## Loxapine's Mechanism of Action

Loxapine's antipsychotic effects are mediated through its interaction with several neurotransmitter systems. It is a potent antagonist at dopamine D2 receptors, which is thought to alleviate the positive symptoms of schizophrenia.[2] Additionally, loxapine exhibits high affinity for serotonin 5-HT2A receptors, a characteristic shared with atypical antipsychotics, which may contribute to its effects on negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1][2] Loxapine also has affinity for other receptors, including histamine H1, adrenergic alpha-1, and muscarinic M1 receptors, which may contribute to its sedative and other side effect profiles.[2]

## Signaling Pathway of Loxapine's Primary Action







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## References

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